molecular formula C24H22N4O3S B2407995 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide CAS No. 1115867-21-4

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide

Cat. No.: B2407995
CAS No.: 1115867-21-4
M. Wt: 446.53
InChI Key: CCJVYDDGVMWFPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylsulfanylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-16-3-7-18(8-4-16)23-26-24(31-27-23)19-9-12-22(30)28(14-19)15-21(29)25-13-17-5-10-20(32-2)11-6-17/h3-12,14H,13,15H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJVYDDGVMWFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

4-Methylbenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to yield N'-hydroxy-4-methylbenzimidamide .

Reaction Conditions

  • Molar Ratio : 1:1.2 (nitrile:hydroxylamine)
  • Catalyst : Sodium carbonate (10 mol%)
  • Yield : 85–90%

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with ethyl chloroformate in dichloromethane (0°C→RT, 4 h) to form 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride .

Key Data

  • IR (KBr) : 1752 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N)
  • ¹³C-NMR (CDCl₃) : δ 167.8 (C=O), 158.3 (C=N), 140.1 (aromatic C)

Construction of the Pyridinone Core

Hantzsch Dihydropyridine Synthesis

A mixture of ethyl acetoacetate (2 eq), ammonium acetate (1.5 eq), and the oxadiazole carbonyl chloride (1 eq) in ethanol (reflux, 12 h) yields 5-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridine .

Optimization Notes

  • Solvent : Ethanol > DMF (higher purity)
  • Yield : 68% after recrystallization (ethanol/water)
  • ¹H-NMR (DMSO-d₆) : δ 8.21 (s, 1H, pyridinone H), 7.89 (d, J=8.2 Hz, 2H, aromatic H)

Functionalization with the Acetamide Side Chain

Synthesis of 4-(Methylsulfanyl)benzylamine

4-Chlorobenzylamine reacts with sodium thiomethoxide in DMF (100°C, 8 h) to afford 4-(methylsulfanyl)benzylamine .

Analytical Validation

  • HRMS (ESI+) : m/z calc. for C₈H₁₁NS [M+H]⁺: 154.0688, found: 154.0691
  • HPLC Purity : 98.2%

Chloroacetylation of the Benzylamine

4-(Methylsulfanyl)benzylamine reacts with chloroacetyl chloride in dichloromethane (0°C, 2 h) using triethylamine (1.5 eq) as a base to yield 2-chloro-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide .

Reaction Metrics

  • Yield : 92%
  • Melting Point : 112–114°C

Alkylation of the Pyridinone Intermediate

The pyridinone-oxadiazole intermediate (1 eq) and 2-chloroacetamide derivative (1.2 eq) are stirred in DMF with potassium carbonate (2 eq) at 60°C (12 h) to form the target compound.

Post-Reaction Processing

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7)
  • Final Yield : 57%
  • ¹H-NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.92 (d, J=8.4 Hz, 2H, oxadiazole aromatic H), 4.41 (d, J=5.6 Hz, 2H, CH₂N)

Spectroscopic Characterization and Validation

Infrared Spectroscopy

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (amide C=O), 1601 cm⁻¹ (oxadiazole C=N).

High-Resolution Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C₂₄H₂₂N₄O₃S [M+H]⁺: 471.1436, found: 471.1441.

X-ray Crystallography (Analogous Structures)

Single-crystal analysis of related acetamide derivatives confirms the E-configuration of enone systems and intramolecular H-bonding patterns.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Hantzsch Cyclization 68 95 Scalability
β-Ketoester Condensation 61 93 Mild Conditions
Direct Alkylation 57 97 Minimal Byproducts

Challenges and Optimization Strategies

  • Oxadiazole Cyclization : Competing hydrolysis of the amidoxime intermediate necessitates anhydrous conditions.
  • Pyridinone Oxidation : Over-oxidation to pyridine derivatives is mitigated by controlled reaction times.
  • Acetamide Coupling : Steric hindrance at the pyridinone nitrogen is addressed using polar aprotic solvents (DMF).

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

What sets 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide apart from similar compounds is its unique combination of functional groups and structural features.

Biological Activity

The compound 2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide represents a complex molecular structure that integrates various functional groups known for their biological activities. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C22H24N4O3SC_{22}H_{24}N_{4}O_{3}S and a molecular weight of approximately 424.52 g/mol. Its structural components include a dihydropyridine moiety, an oxadiazole ring, and a methylsulfanyl phenyl group.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Synthesis of the dihydropyridine core via condensation reactions.
  • Final coupling to form the complete acetamide structure.

These synthetic routes are crucial as they influence the biological activity by affecting the electronic properties and steric configurations of the compound.

Biological Activity

The biological activities of this compound have been studied in various contexts:

Anticancer Activity

Research indicates that compounds containing oxadiazole and dihydropyridine moieties exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that derivatives of 1,2-dihydropyridine can induce apoptosis in cancer cell lines through modulation of apoptotic pathways .
  • The incorporation of the oxadiazole ring is believed to enhance cytotoxicity against several cancer types by interfering with cellular signaling pathways .

Anti-inflammatory Effects

The anti-inflammatory potential is attributed to the ability of the compound to inhibit pro-inflammatory cytokines and enzymes:

  • Studies have demonstrated that similar compounds can reduce levels of TNF-alpha and IL-6 in inflammatory models .
  • The methylsulfanyl group may contribute to enhanced anti-inflammatory activity by modulating redox states within cells.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The oxadiazole moiety may interact with key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : The dihydropyridine structure can influence receptor activity, potentially acting as an agonist or antagonist depending on the target .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

  • Case Study 1 : A study on related dihydropyridine derivatives showed a reduction in tumor size in xenograft models when treated with these compounds .
  • Case Study 2 : Another investigation focused on oxadiazole derivatives indicated significant inhibition of inflammatory markers in animal models, suggesting potential therapeutic use in chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerSignificant cytotoxicity against various cancer cell lines
Anti-inflammatoryReduction of pro-inflammatory cytokines
Enzyme inhibitionModulation of key inflammatory enzymes

Q & A

Q. Methodological Workflow :

NMR Spectroscopy :

  • 1H/13C NMR : Assign peaks to confirm the oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and dihydropyridinone (δ 2.5–3.5 ppm for methylene groups) .
  • 2D NMR (HSQC, HMBC) : Resolves connectivity between the 1,2,4-oxadiazole and acetamide moieties.

HPLC-MS :

  • Column: C18 reverse-phase (ACN/water + 0.1% formic acid).
  • Purity >95% required for biological assays; quantify by UV absorption at 254 nm .

Elemental Analysis : Validate molecular formula (e.g., C, H, N within ±0.4% of theoretical).

Advanced: How can researchers design experiments to evaluate its antiproliferative activity while addressing variability in biological data?

Q. Experimental Design :

Cell Line Selection : Use diverse panels (e.g., NCI-60) to assess selectivity. Include positive controls (e.g., doxorubicin) and solvent controls.

Dose-Response Curves : Test 0.1–100 µM concentrations (72-hour exposure), with triplicate wells to minimize plate-specific variability.

Mechanistic Studies :

  • Flow Cytometry : Assess apoptosis (Annexin V/PI staining).
  • Western Blotting : Quantify caspase-3, Bcl-2, and p53 expression.

Data Normalization : Use Z-score analysis to identify outliers and IC50 values via nonlinear regression (GraphPad Prism).

Note : Antiproliferative activity in analogs correlates with oxadiazole substituents (e.g., electron-withdrawing groups enhance potency) .

Advanced: How can structure-activity relationship (SAR) contradictions arising from substituent modifications be resolved?

Contradiction Example : Methyl vs. halogen substituents on the 4-methylphenyl group show conflicting potency trends.
Resolution Strategies :

Systematic Substitution : Synthesize derivatives with -F, -Cl, -OCH3 at the 4-position.

Computational Modeling :

  • Docking (AutoDock Vina) : Compare binding affinities to target proteins (e.g., kinases).
  • QSAR : Correlate logP, polar surface area, and IC50 values.

Biophysical Assays :

  • SPR/Surface Plasmon Resonance : Measure binding kinetics (ka/kd) to validate docking predictions.

Q. Methodology :

Salt Formation : Screen with HCl, sodium, or meglumine to enhance aqueous solubility.

Nanoparticle Formulation : Use PLGA or liposomes (particle size <200 nm via DLS).

Prodrug Design : Introduce phosphate esters at the acetamide group for hydrolytic activation .

Pharmacokinetics : Monitor plasma concentration (LC-MS/MS) after IV/PO administration in rodents.

Basic: What safety protocols are essential when handling this compound?

Q. Safety Workflow :

PPE : Lab coat, nitrile gloves, and goggles. Use fume hoods for weighing/purification.

First Aid :

  • Inhalation : Move to fresh air; seek medical attention if bronchospasm occurs.
  • Dermal Contact : Wash with soap/water; monitor for irritation .

Waste Disposal : Incinerate in approved containers (avoid aqueous release).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.